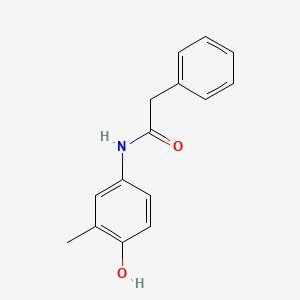

N-(4-羟基-3-甲基苯基)-2-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide and related compounds involves several steps, including acetylation, esterification, and ester interchange steps. Vavasori, Capponi, and Ronchin (2023) proposed a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, achieving a selectivity of 85 mol % towards N-(4-hydroxyphenyl)acetamide in dilute acetic acid as a solvent (Vavasori, Capponi, & Ronchin, 2023). Zhong-cheng and Wan-yin (2002) detailed a synthesis process involving N-methylaniline and chloracetyl chloride, leading to 2-hydroxy-N-methyl-N-phenyl-acetamide with a total yield of 88.0% (Zhong-cheng & Wan-yin, 2002).

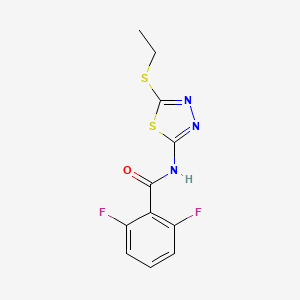

Molecular Structure Analysis

The molecular structure of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide and its derivatives has been analyzed through various spectroscopic methods, including IR, MS, and NMR. Nikonov et al. (2016) synthesized silylated derivatives of N-(2-hydroxyphenyl)acetamide and investigated their structures using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods, providing insights into the structural aspects of these compounds (Nikonov et al., 2016).

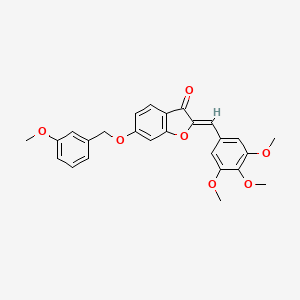

Chemical Reactions and Properties

The chemical reactivity of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide includes its ability to undergo various chemical reactions, forming new compounds with potential biological activities. Ertan et al. (2007) synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, showing broad-spectrum antimicrobial activity (Ertan et al., 2007).

科学研究应用

1. 环境影响和水处理

在对对乙酰氨基酚(N-(4-羟基苯基)乙酰胺)在水溶液中降解的研究中,发现通过阳极氧化可以实现完全矿化,释放NH4+和NO3-离子。这表明在水处理和环境修复方面具有潜在应用(Brillas et al., 2005)。

2. 药物代谢和药物相互作用

对非甾体抗雄激素药物氟他胺代谢的研究揭示了在人类肝微粒体和尿液中形成了一种新的N-氧化代谢物。这项研究为药物代谢和涉及N-(4-羟基-3-甲基苯基)-2-苯乙酰胺衍生物的潜在药物相互作用提供了见解(Goda et al., 2006)。

3. 药物辅助心理疗法

关于赛洛西宾和MDMA作为药物辅助心理疗法的研究突显了与N-(4-羟基-3-甲基苯基)-2-苯乙酰胺结构相关的物质在治疗精神疾病方面的潜力(Mithoefer et al., 2016)。

4. 药物作用机制

一项探索对乙酰氨基酚(对乙酰氨基酚)作用机制的研究,该物质在结构上类似于N-(4-羟基-3-甲基苯基)-2-苯乙酰胺,表明其镇痛作用以及在这一领域需要更多研究。这对于理解相关化合物的作用是相关的(Toussaint et al., 2010)。

5. 制药分析和质量控制

开发了一种快速的化学计量学HPLC方法,用于估计批量和片剂中的对乙酰氨基酚和布洛芬,显示了制药质量控制中分析技术对相关化合物的重要性(Kanthale et al., 2020)。

6. DNA和蛋白质结合研究

对对乙酰氨基酚衍生物与DNA和蛋白质(如BSA)的相互作用进行的结合研究为理解N-(4-羟基-3-甲基苯基)-2-苯乙酰胺衍生物的生物相互作用奠定了基础(Raj, 2020)。

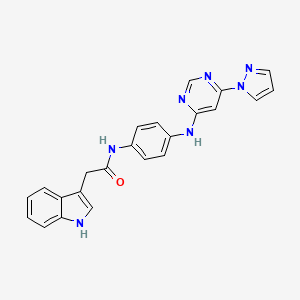

7. 药物开发和合成

对各种药用化合物的合成和构效关系的研究表明N-(4-羟基-3-甲基苯基)-2-苯乙酰胺衍生物在药物开发中的重要性(Werbel et al., 1986)。

作用机制

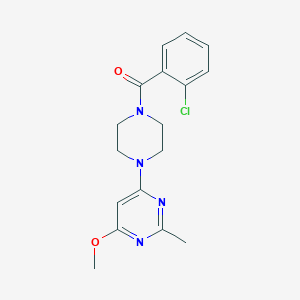

Target of Action

A structurally similar compound, 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(5h)-one, has been reported to target theSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation.

Mode of Action

Based on the target of the structurally similar compound, it can be hypothesized that it may interact with its target protein, potentially inhibiting its activity and leading to changes in cell survival and proliferation .

Result of Action

If it acts similarly to the structurally related compound, it may lead to changes in cell survival and proliferation .

属性

IUPAC Name |

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-9-13(7-8-14(11)17)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHXFOKRSKSXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2492222.png)

![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)